![molecular formula C22H20N2O4 B5616275 1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5616275.png)
1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions starting from basic chemical precursors. For instance, Akiyama et al. (1989) described the preparation of 1-hydroxypiperazine-2,5-diones from Boc-L-amino acids and N-benzyloxyglycine methyl ester, suggesting a pathway that could potentially be adapted for synthesizing similar complex molecules (Akiyama, Katoh, & Tsuchiya, 1989). Coskun (2017) explored new processes for synthesizing bis benzofuran dione derivatives, which could offer insights into the synthesis of benzoyl-benzofuran components (Coskun, 2017).
Molecular Structure Analysis
The structural elucidation of similar compounds often employs spectroscopic and X-ray methods. For example, the structure of new benzofuran dione derivatives was confirmed using IR, NMR, HSQC, and HMBC spectroscopic methods along with elemental analysis and X-ray crystallography (Coskun, 2017). Such techniques are essential for understanding the molecular geometry and confirming the expected structures of complex organic compounds.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often exhibit selectivity towards specific functional groups. The literature provides examples of addition reactions, cyclization, and transformations leading to natural product analogues, highlighting the reactivity and functional versatility of compounds with piperazine-2,5-dione systems and related structures (Liebscher & Jin, 1999).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystallinity, can be inferred from spectroscopic data and solvating behaviors. For example, the chiral solvating properties of certain diketopiperazines were studied using NMR spectroscopy, providing insights into the physical interactions and properties of these molecules (Wagger et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and radicals, can be deduced from the synthesis and reactions of similar compounds. The literature describes the synthesis of heterocycles and fused pyranones from related precursors, highlighting the chemical versatility and potential applications of these molecules (Ornik et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-23-12-13-24(22(27)21(23)26)14-17-16-10-6-7-11-18(16)28-20(17)19(25)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMDYXHGWVJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Benzoyl-1-benzofuran-3-YL)methyl]-4-ethylpiperazine-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.